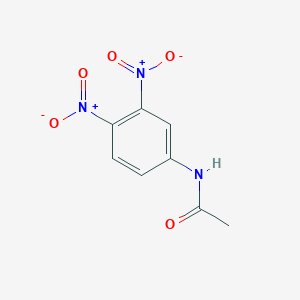

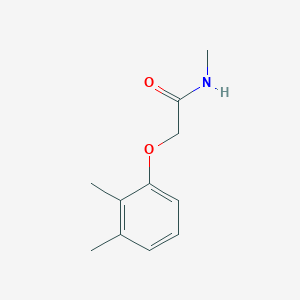

N-(3,4-Dinitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-Dinitrophenyl)acetamide, commonly known as DNPA, is a chemical compound that has been widely used in scientific research. DNPA is a yellow crystalline powder, which is soluble in ethanol, ether, and acetone. DNPA is known for its ability to react with primary amines, which makes it useful for the detection and quantification of amino acids and peptides.

Wirkmechanismus

The mechanism of action of DNPA is based on the reaction of DNPA with primary amines. DNPA reacts with the primary amine group of amino acids and peptides, which leads to the formation of a yellow-colored product. The reaction is based on the formation of a Schiff base intermediate, which is then reduced to form the yellow-colored product.

Biochemical and Physiological Effects:

DNPA does not have any direct biochemical or physiological effects. However, DNPA has been used to study the biochemical and physiological effects of amino acids and peptides. The detection and quantification of amino acids and peptides using DNPA has been used to study their role in various biological processes, such as protein synthesis, neurotransmission, and hormone regulation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DNPA in lab experiments are its ability to react with primary amines, its high sensitivity, and its ease of use. DNPA is a simple and cost-effective reagent that can be used for the detection and quantification of amino acids and peptides in various biological samples.

The limitations of using DNPA in lab experiments are its selectivity and specificity. DNPA reacts with primary amines, which means that it cannot be used for the detection of other functional groups, such as carboxylic acids or alcohols. DNPA also reacts with some secondary amines, which can lead to false-positive results.

Zukünftige Richtungen

There are several future directions for the use of DNPA in scientific research. One direction is the development of new methods for the detection and quantification of amino acids and peptides using DNPA. Another direction is the use of DNPA in the study of protein-protein interactions and protein structure. DNPA can also be used in the development of new drugs and therapies for the treatment of various diseases, such as cancer and Alzheimer's disease.

Conclusion:

In conclusion, DNPA is a useful reagent for the detection and quantification of amino acids and peptides in various biological samples. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. DNPA has been widely used in scientific research for the study of amino acids and peptides. DNPA has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesemethoden

DNPA can be synthesized by the reaction of 3,4-dinitrophenylhydrazine with acetic anhydride. The reaction takes place under acidic conditions and produces DNPA as a yellow crystalline powder. The purity of the synthesized DNPA can be checked by melting point determination and thin-layer chromatography.

Wissenschaftliche Forschungsanwendungen

DNPA has been widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. This property of DNPA has been used for the detection and quantification of amino acids and peptides in various biological samples.

Eigenschaften

Produktname |

N-(3,4-Dinitrophenyl)acetamide |

|---|---|

Molekularformel |

C8H7N3O5 |

Molekulargewicht |

225.16 g/mol |

IUPAC-Name |

N-(3,4-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,9,12) |

InChI-Schlüssel |

HILZPWHMDLGSTO-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)

![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)

![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)

![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)

![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)